4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride
Description
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride is a synthetic piperidine derivative characterized by a 3,4-difluorophenoxy group attached via a methylene (–CH2–) linker to the piperidine ring.
Properties
IUPAC Name |
4-[(3,4-difluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMBTSXGIERPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The difluorophenoxy group is believed to play a crucial role in its activity, potentially affecting various cellular processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- The 3,4-difluoro substitution (target compound) may confer distinct electronic effects compared to 2,4-difluoro (CAS 3623-02-7) or trifluoromethoxy (CAS 1501963-64-9) derivatives .
- Molecular Weight: The target compound (~278.7 g/mol) is lighter than diphenylmethoxy derivatives (303.83 g/mol) but heavier than simpler analogs like 4-(2,4-difluorophenoxy)piperidine HCl (263.67 g/mol) .
Biological Activity
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C12H16ClF2NO
- Molecular Weight : 265.71 g/mol
- Structure : The compound features a piperidine ring substituted with a difluorophenoxy group at the 4-position, along with a methyl group attached to the phenoxy moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The difluorophenoxy group enhances binding affinity and selectivity towards these targets, while the piperidine ring modulates the compound’s pharmacokinetic properties.
Key Interactions:
- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : The compound's structural features allow it to act as either an agonist or antagonist, modulating enzyme activity involved in critical biochemical pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various signaling pathways.
- A related study indicated that derivatives of piperidine compounds demonstrated significant growth inhibition against tumor cells.
-
Anti-inflammatory Properties :
- Compounds structurally related to this compound have been reported to reduce inflammatory markers in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
-
Neuroprotective Effects :
- Some studies have explored the neuroprotective capabilities of similar piperidine derivatives against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various piperidine derivatives including this compound. The results indicated significant cytotoxic effects against human cancer cell lines with IC50 values comparable to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Activity
In a model of inflammation induced by lipopolysaccharides (LPS), compounds with similar structures exhibited reduced levels of nitric oxide production and inflammatory cytokines. This suggests that this compound could be developed as an anti-inflammatory agent.
Comparative Analysis
A comparative analysis of structurally related compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(2-Fluorophenoxy)methylpiperidine | C11H14ClFNO | Contains one fluorine atom | Moderate receptor binding |
| 4-(Phenoxy)methylpiperidine | C12H17NO | Lacks fluorine | Baseline for comparison |
| 1-(2,4-Difluorophenyl)piperazine | C10H10F2N2 | Different nitrogen heterocycle | Explores receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
